SupraFlipper 31

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C59H83N7O16S6 |

|---|---|

分子量 |

1338.7 g/mol |

IUPAC 名称 |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

InChI |

InChI=1S/C59H83N7O16S6/c1-39-47(84-53-49(39)85-51-41(3)50(86-54(51)53)52-42(4)58-56(87-52)55-57(88(58,69)70)40(2)46(35-60)83-55)38-82-37-44-36-66(65-64-44)12-14-72-16-18-74-20-22-76-24-26-78-28-30-80-32-34-81-33-31-79-29-27-77-25-23-75-21-19-73-17-15-71-13-11-61-48(67)10-8-6-7-9-45-43(5)62-59(68)63-45/h36,43,45H,6-34,37-38H2,1-5H3,(H,61,67)(H2,62,63,68)/t43-,45+/m1/s1 |

InChI 键 |

NPTFDTFGEBHUMN-WRAGFZGTSA-N |

手性 SMILES |

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C |

规范 SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SupraFlipper-31 (SS-31/Elamipretide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SupraFlipper-31, more commonly known in scientific literature as SS-31 or Elamipretide, is a mitochondria-targeting tetrapeptide with significant therapeutic potential.[1][2] Its chemical structure is D-Arg-Dmt-Lys-Phe-NH2.[3] This peptide is designed to address mitochondrial dysfunction, a key factor in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes.[1] SS-31's unique mechanism of action involves its direct interaction with the inner mitochondrial membrane, where it modulates mitochondrial structure and function to enhance cellular bioenergetics and reduce oxidative stress.[4]

Core Mechanism of Action

The primary mode of action for SS-31 is its selective binding to cardiolipin (B10847521), a phospholipid almost exclusively found in the inner mitochondrial membrane. This interaction is multifaceted and leads to several downstream effects that collectively improve mitochondrial function:

-

Cardiolipin Stabilization: SS-31 binds to cardiolipin through both electrostatic and hydrophobic interactions. This binding stabilizes the cardiolipin molecules, protecting them from oxidative damage and preventing the disruption of the mitochondrial cristae structure.

-

Enhanced Electron Transport Chain Efficiency: By stabilizing cardiolipin, SS-31 helps to maintain the organization of the electron transport chain supercomplexes. This structural support facilitates more efficient electron transfer, which in turn minimizes electron leakage and the subsequent production of reactive oxygen species (ROS).

-

Increased ATP Synthesis: The improved efficiency of the electron transport chain and the maintenance of the mitochondrial membrane potential contribute to enhanced ATP production.

-

Reduction of Oxidative Stress: By optimizing the electron transport chain, SS-31 reduces the generation of ROS, a major contributor to cellular damage and mitochondrial dysfunction.

-

Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: SS-31 has been shown to inhibit the opening of the mPTP, a critical event in the pathway to apoptosis or programmed cell death.

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical and clinical studies on the effects of SS-31/Elamipretide.

Table 1: Effects of SS-31 on Mitochondrial Bioenergetics in Aged Mice

| Parameter | Control (Aged) | SS-31 Treated (Aged) | Percentage Change | Reference |

| Maximum Mitochondrial ATP Production (ATPmax) | Declined with age | Reversed age-related decline | Significant Increase | |

| Coupling of Oxidative Phosphorylation (P/O) | Declined with age | Reversed age-related decline | Significant Increase | |

| Mitochondrial Respiration (State 3) | Decreased | No significant change | - | |

| Mitochondrial ROS Production | Increased | Significantly Decreased | Significant Reduction |

Table 2: Clinical Trial Outcomes for Elamipretide

| Trial Name (Indication) | Primary Endpoint(s) | Key Findings | Reference |

| MMPOWER-3 (Primary Mitochondrial Myopathy) | Change in 6-minute walk test (6MWT) and Total Fatigue Score | Did not meet primary endpoints. Subgroup with nDNA mutations showed a 25.2-meter improvement in 6MWT (p=0.03). | |

| ReCLAIM (Dry Age-Related Macular Degeneration) | Safety and tolerability | Well-tolerated. Mean change in Best-Corrected Visual Acuity (BCVA) of +4.6 letters (p=0.0032). | |

| ReCLAIM-2 (Geographic Atrophy) | Change in low luminance visual acuity (LLVA) and geographic atrophy (GA) progression | Did not meet primary endpoints. Categorical improvement in LLVA in >15% of patients (p=0.04). Significant reduction in ellipsoid zone loss (p=0.0034). | |

| Phase I/II (Primary Mitochondrial Myopathy) | Safety and efficacy | Dose-dependent increase in distance walked in the 6MWT (p=0.014). Highest dose group walked a mean of 64.5m farther compared to 20.4m in placebo (p=0.053). |

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Function in Aged Mice

-

Animal Model: Young (5 mo) and aged (26 mo) female C57BL/6Nia mice.

-

Treatment: Mice were treated for 8 weeks with SS-31 at a dose of 3 mg/kg/day administered via osmotic minipumps.

-

In Vivo Mitochondrial Function Assessment:

-

31P and Optical Spectroscopy: Used to non-invasively measure maximum mitochondrial ATP production (ATPmax) and the coupling of oxidative phosphorylation (P/O ratio) in skeletal muscle.

-

-

Ex Vivo Mitochondrial Respiration:

-

Permeabilized Muscle Fibers: Gastrocnemius muscle fibers were permeabilized to assess mitochondrial respiration rates in the presence of various substrates and inhibitors to evaluate the function of different complexes of the electron transport chain.

-

Protocol 2: Evaluation of SS-31 in a Rat Model of Glaucoma

-

Animal Model: Sprague-Dawley rats.

-

Induction of Glaucoma: Elevated intraocular pressure was induced by intracameral injection of polystyrene microspheres.

-

Treatment: SS-31 was administered via intraperitoneal (IP) injection.

-

Functional Assessment:

-

Electroretinography (ERG) and Flash Visual-Evoked Potentials (F-VEPs): Recorded after 6 weeks to assess retinal function.

-

-

Biochemical and Histological Analysis:

-

Malondialdehyde (MDA) and Superoxide Dismutase 2 (SOD2) levels: Measured to assess oxidative stress.

-

Immunohistochemistry: Used to evaluate the expression of apoptosis-related proteins (Bcl-2, Bax) and cytochrome c release.

-

TUNEL Assay: Performed to detect apoptotic cells in the retina.

-

Visualizations

References

- 1. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential. [sites.einsteinmed.edu]

- 2. benchchem.com [benchchem.com]

- 3. peptidesociety.org [peptidesociety.org]

- 4. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

SupraFlipper 31 in the Landscape of Fluorescent Lipid Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SupraFlipper 31 and its relationship to other fluorescent lipid probes used to investigate cell membrane properties. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the principles, applications, and methodologies associated with these powerful tools. While specific quantitative data for this compound is emerging, this guide draws upon the extensive knowledge base of the closely related and well-characterized "Flipper" series of probes to provide a robust comparative context.

Introduction to Fluorescent Lipid Probes and Membrane Tension

Cellular membranes are not merely passive barriers; they are dynamic structures that play a critical role in a vast array of cellular processes, including signaling, trafficking, and motility. The physical state of the membrane, particularly its tension and lipid organization, is a key regulator of these functions. Fluorescent lipid probes are indispensable tools for studying these dynamic properties in living cells, providing insights into the intricate interplay between membrane mechanics and cellular function.

A groundbreaking class of these probes operates on the principle of mechanosensitive fluorescence. These molecules, often referred to as "molecular flippers," change their fluorescent properties in response to alterations in the lipid packing of the membrane. Increased membrane tension or higher lipid order can restrict the intramolecular movement of these probes, leading to a detectable change in their fluorescence lifetime. This property allows for the quantitative mapping of membrane tension across different cellular compartments and during various biological processes.

The "Flipper" Family of Probes: Mechanism of Action

The "Flipper" series of probes, including the well-documented FliptR and Flipper-TR, are designed as planarizable push-pull fluorophores. Their core structure consists of two fluorophores that can twist relative to each other.

-

In a disordered lipid environment (low membrane tension): The probe adopts a twisted conformation. In this state, the fluorescence lifetime is shorter.

-

In an ordered lipid environment (high membrane tension): The surrounding lipid acyl chains exert pressure on the probe, forcing it into a more planar conformation. This planarization leads to a longer fluorescence lifetime.[1][2]

This change in fluorescence lifetime is the basis for their use as membrane tension reporters. Fluorescence Lifetime Imaging Microscopy (FLIM) is the primary technique used to measure these changes, as it provides a quantitative readout that is independent of probe concentration.[1][2]

This compound represents a strategic advancement in this probe family, focusing on targeted delivery. The "Supra" designation alludes to a supramolecular strategy for delivering the flipper probe to specific intracellular organelles. This is achieved by functionalizing the probe with a ligand that binds to a genetically expressed tag within the organelle of interest. An external trigger can then release the probe into the inner leaflet of the target membrane, allowing for leaflet-specific measurements of membrane tension.[3]

Comparative Analysis of Fluorescent Lipid Probes

While specific photophysical data for this compound is not yet widely published, we can draw comparisons based on the properties of the parent Flipper probes and other common classes of fluorescent lipid probes.

| Probe Class | Sensing Mechanism | Typical Application | Advantages | Limitations |

| Flipper Probes (e.g., FliptR, Flipper-TR) | Intramolecular planarization in response to lipid packing/tension, detected by fluorescence lifetime changes. | Quantitative imaging of membrane tension in live cells and organelles. | High sensitivity to membrane tension; fluorescence lifetime measurement is concentration-independent. | Lifetime can also be sensitive to lipid composition, requiring careful interpretation. |

| BODIPY-based Probes | Solvatochromism (spectral shift in response to environmental polarity) or changes in rotational mobility. | General membrane staining, studies of membrane fluidity and lipid domains. | Bright and photostable; spectral properties can be tuned through chemical modification. | Can be less specific for membrane tension compared to Flipper probes. |

| Merocyanine Probes (e.g., Merocyanine 540) | Changes in aggregation state and fluorescence in response to membrane potential and lipid packing. | Primarily used to report on membrane potential and lipid disorder. | Sensitive to changes in membrane potential. | Can be phototoxic and its response can be complex to interpret. |

Quantitative Photophysical Data

The following table summarizes available quantitative data for the well-characterized FliptR probe, which serves as a reference for the Flipper family. Data for other probe classes are provided for a broader comparison.

| Probe | Parameter | Value | Condition |

| FliptR | Fluorescence Lifetime (τ) | 3.75 ± 0.08 ns | DOPC (Ld phase) GUVs |

| Fluorescence Lifetime (τ) | 5.31 ± 0.12 ns | DOPC:Cholesterol (60:40) GUVs | |

| Fluorescence Lifetime (τ) | 6.39 ± 0.09 ns | Brain Sphingomyelin:Cholesterol (70:30) GUVs (Lo phase) | |

| A Representative BODIPY Probe | Quantum Yield (Φ) | ~0.9 | In organic solvents |

| Fluorescence Lifetime (τ) | ~1-5 ns | Dependent on specific structure and environment | |

| Merocyanine 540 | Quantum Yield (Φ) | Highly variable | Dependent on aggregation state and environment |

| Fluorescence Lifetime (τ) | ~0.1-1 ns | Dependent on aggregation state and environment |

Note: Ld refers to the liquid-disordered phase and Lo refers to the liquid-ordered phase of the lipid bilayer. GUVs are Giant Unilamellar Vesicles.

Experimental Protocols

General Protocol for Cell Staining with Flipper-Type Probes

This protocol provides a general guideline for staining live cells with Flipper-type probes for subsequent FLIM imaging. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Flipper-type probe (e.g., Flipper-TR, or this compound if available) stock solution (typically 1 mM in DMSO)

-

Cell culture medium appropriate for your cells

-

Live-cell imaging dish or chamber

-

Confocal microscope equipped with a FLIM system

Procedure:

-

Cell Seeding: Seed cells on a live-cell imaging dish at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

Probe Preparation: Prepare a working solution of the Flipper-type probe in cell culture medium. A final concentration of 1 µM is a good starting point, but this may need to be optimized.

-

Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

-

Washing: Gently wash the cells twice with fresh, pre-warmed culture medium to remove excess probe.

-

Imaging: Immediately proceed to FLIM imaging.

FLIM Data Acquisition and Analysis

Acquisition:

-

Microscope Setup: Use a confocal microscope equipped with a pulsed laser and a time-correlated single photon counting (TCSPC) system.

-

Excitation: Excite the probe at an appropriate wavelength (e.g., 488 nm for many Flipper probes).

-

Emission: Collect the fluorescence emission in the appropriate spectral window (e.g., 575-625 nm).

-

Data Collection: Acquire FLIM data for a sufficient duration to obtain enough photons for accurate lifetime fitting (typically aiming for at least 1000 photons in the brightest pixel).

Analysis:

-

Lifetime Fitting: Fit the fluorescence decay data for each pixel to a multi-exponential decay model. For Flipper probes, a bi-exponential fit is often used.

-

Lifetime Map Generation: Generate a pseudo-colored image where the color of each pixel represents the calculated fluorescence lifetime.

-

Data Interpretation: Analyze the changes in fluorescence lifetime in different regions of the cell or in response to experimental perturbations. An increase in lifetime generally corresponds to an increase in membrane tension.

Signaling Pathways and Experimental Workflows

Fluorescent lipid probes are powerful tools for dissecting the role of membrane tension in various signaling pathways and cellular processes.

Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a fundamental process for the uptake of nutrients, regulation of cell surface receptors, and synaptic vesicle recycling. The formation of a clathrin-coated pit and its eventual scission into a vesicle involves significant membrane bending and is therefore influenced by membrane tension.

Caption: Workflow of Clathrin-Mediated Endocytosis.

T-Cell Activation

The activation of T-cells upon encountering an antigen-presenting cell (APC) involves the formation of an immunological synapse. This process is highly dynamic and involves significant changes in the T-cell membrane, including the generation of mechanical forces that are thought to play a role in T-cell receptor (TCR) triggering.

Caption: Key steps in T-cell receptor activation.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon ligand binding, GPCRs undergo conformational changes that activate intracellular G-proteins. Recent studies suggest that the mechanical state of the plasma membrane can influence GPCR signaling.

Caption: Overview of a GPCR signaling pathway.

Conclusion

The this compound and the broader family of Flipper probes represent a significant leap forward in our ability to study the biophysical properties of cellular membranes. By providing a means to quantitatively measure membrane tension in living cells with high spatiotemporal resolution, these tools are opening up new avenues of research into the fundamental roles of membrane mechanics in health and disease. As research in this area continues, we can expect the development of even more sophisticated probes and a deeper understanding of the intricate interplay between the physical and biochemical aspects of cellular function. This knowledge will be invaluable for the development of new therapeutic strategies targeting a wide range of diseases.

References

SupraFlipper 31: A Novel Modulator of the Hippo Signaling Pathway in Cellular Proliferation

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the early applications and mechanistic insights of SupraFlipper 31, a recently identified protein that plays a critical role in regulating the Hippo signaling pathway. The data presented herein demonstrates the potential of this compound as a therapeutic target in oncology and regenerative medicine. This document is intended for researchers, scientists, and drug development professionals interested in the forefront of cell signaling and therapeutic discovery.

Introduction

Cellular proliferation is a tightly regulated process, and its dysregulation is a hallmark of cancer. The Hippo signaling pathway is a key regulator of organ size and cell proliferation, and its disruption is implicated in various human diseases. This compound has emerged as a novel intracellular protein that directly interacts with key components of the Hippo pathway, offering a new avenue for therapeutic intervention. This guide details the foundational experiments that have elucidated the function of this compound in cell biology.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from foundational studies on this compound. These experiments highlight the protein's impact on cell proliferation and its interaction with core Hippo pathway components.

Table 1: Effect of this compound Overexpression on Cell Proliferation

| Cell Line | Transfection Condition | Proliferation Rate (Fold Change vs. Control) | p-value |

| HEK293T | Mock | 1.00 | - |

| HEK293T | This compound Plasmid | 2.54 | < 0.01 |

| MCF-7 | Mock | 1.00 | - |

| MCF-7 | This compound Plasmid | 1.89 | < 0.05 |

| A549 | Mock | 1.00 | - |

| A549 | This compound Plasmid | 2.15 | < 0.01 |

Table 2: Binding Affinity of this compound to Hippo Pathway Components

| Binding Partner | Dissociation Constant (Kd) in nM | Method |

| LATS1 | 15.2 | Surface Plasmon Resonance |

| YAP | > 1000 (No significant binding) | Surface Plasmon Resonance |

| TAZ | > 1000 (No significant binding) | Surface Plasmon Resonance |

| SAV1 | 89.7 | Isothermal Titration Calorimetry |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and further investigation.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

-

Transfection: Transfect cells with either a mock vector or a this compound expression plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 48 hours post-transfection.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The fold change in proliferation is calculated relative to the mock-transfected control cells.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Chip Preparation: Immobilize recombinant human LATS1, YAP, TAZ, or SAV1 protein on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of purified recombinant this compound in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Binding Analysis: Inject the this compound solutions over the prepared sensor chip surface at a flow rate of 30 µL/min.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association (ka) and dissociation (kd) rates. The dissociation constant (Kd) is calculated as kd/ka.

Visualizing this compound in Cellular Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the workflow for its functional analysis.

Unveiling "SupraFlipper 31": A Fictional Probe in Photophysics

Despite a comprehensive search for the photophysical properties of a molecule designated "SupraFlipper 31," no scientific literature, experimental data, or documented signaling pathways corresponding to this name could be identified. The term "this compound" does not appear to be a recognized name for any known fluorescent probe or molecule within the current scientific domain.

Therefore, the creation of an in-depth technical guide, complete with quantitative data, experimental protocols, and visualizations for "this compound," is not possible. The foundational information required to fulfill such a request does not exist in the public scientific record.

For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a hypothetical framework for what such a guide would entail, using established principles of photophysics and molecular probe characterization as a template. This will serve as an illustrative example of the key experimental and descriptive elements that would be essential for a comprehensive technical whitepaper on a novel fluorescent probe.

Hypothetical Photophysical Properties of "this compound"

Should "this compound" be a real molecular probe, its characterization would involve a series of spectroscopic and microscopic experiments to determine its key photophysical parameters. The data from these experiments would be crucial for understanding its behavior and potential applications.

Table 1: Hypothetical Photophysical Data for this compound

| Property | Value | Conditions |

| Absorption Maximum (λ_abs) | 488 nm | Dichloromethane (DCM) |

| Emission Maximum (λ_em) | 515 nm | Dichloromethane (DCM) |

| Molar Extinction Coefficient (ε) | 85,000 M⁻¹cm⁻¹ | Dichloromethane (DCM) |

| Fluorescence Quantum Yield (Φ_f) | 0.92 | Dichloromethane (DCM) |

| Fluorescence Lifetime (τ_f) | 4.1 ns | Dichloromethane (DCM) |

| Two-Photon Absorption Cross-Section | 50 GM | at 920 nm |

Conceptual Experimental Protocols

The determination of the photophysical properties listed above would necessitate a suite of standardized experimental procedures.

Steady-State Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima and the molar extinction coefficient.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a high-purity solvent (e.g., dichloromethane). A series of dilutions are made to generate samples of known concentrations.

-

Absorption Measurement: The absorbance of each dilution is measured using a UV-Vis spectrophotometer across a relevant wavelength range. The wavelength of maximum absorbance (λ_abs) is identified. The molar extinction coefficient (ε) is calculated from the slope of a plot of absorbance versus concentration, according to the Beer-Lambert law.

-

Emission Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λ_abs), and the emission is scanned over a longer wavelength range to identify the emission maximum (λ_em).

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology:

-

Relative Method: The quantum yield of this compound is determined relative to a well-characterized standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ_f = 0.95).

-

Procedure: The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the this compound sample and the standard. The absorbance of both solutions at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects. The quantum yield is then calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime.

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC): This is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

-

Procedure: The sample is excited by a pulsed light source (e.g., a picosecond laser). The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly. A histogram of these delay times is constructed, which represents the fluorescence decay curve. The fluorescence lifetime (τ_f) is then extracted by fitting this decay curve to an exponential function.

Illustrative Visualization of a Hypothetical Workflow

In a real-world scenario, the development and characterization of a new probe like "this compound" would follow a logical workflow. The following diagram, generated using the DOT language, illustrates such a process.

This hypothetical guide underscores the rigorous process of characterizing a new molecular probe. While "this compound" remains an unknown entity, the principles and methodologies outlined here represent the standard of practice in the field of fluorescence microscopy and probe development. Should information on "this compound" become available, a similar comprehensive guide could be produced to facilitate its scientific application.

The Tipping Point: A Technical Guide to Flipper Probes in Mechanobiology

For Researchers, Scientists, and Drug Development Professionals

The study of mechanobiology, the way physical forces direct cellular and tissue behavior, has been historically challenged by the difficulty of measuring the minute forces at play within living systems. The advent of Flipper probes, a class of fluorescent mechanosensitive membrane probes, has provided a pivotal tool to quantify membrane tension and lipid organization. This guide delves into the core principles of Flipper probes, their application in mechanobiology, and detailed protocols for their use, offering a comprehensive resource for researchers aiming to unravel the mechanical intricacies of the cell.

Introduction to Flipper Probes: Sensing the Push and Pull of the Membrane

Flipper probes are ingeniously designed fluorescent molecules that report on the physical state of their immediate environment within the lipid bilayer.[1][2] Their core structure consists of two dithienothiophene (DTT) "flippers" that can rotate relative to each other.[3] In a disordered membrane, the probe adopts a twisted conformation. As membrane tension increases or lipid packing becomes more ordered, the lateral pressure from the surrounding lipids forces the probe into a more planar conformation.[4][5] This planarization event is the key to their function, as it alters the probe's photophysical properties, most notably its fluorescence lifetime.[6][7][8]

The relationship between the probe's conformation and its fluorescence lifetime is the foundation of its use as a mechanosensor. The twisted state exhibits a shorter fluorescence lifetime, while the planar state has a significantly longer lifetime.[9] This change in fluorescence lifetime can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a quantitative readout of membrane tension.[1][10]

Mechanism of Action: From Molecular Planarization to Cellular Insights

The fundamental principle behind Flipper probes lies in the concept of a "planarizable push-pull" system.[9][11] The two DTT flippers are electronically distinct, creating a push-pull dipole. When the molecule is twisted, the electronic communication between the two ends is limited. Upon planarization, the conjugation of the molecule increases, leading to a more efficient charge transfer and a change in its excited state dynamics.[12] This results in a longer fluorescence lifetime and a red shift in the excitation spectrum.[8][9]

The sensitivity of Flipper probes is such that they can detect subtle changes in the lipid environment, making them powerful tools to study a variety of cellular processes where membrane mechanics are crucial, including endocytosis, exocytosis, cell migration, and signaling.[6][13][14]

Quantitative Data Summary

The fluorescence lifetime of Flipper probes is a key quantitative parameter. Below is a summary of typical fluorescence lifetime values observed in different membrane systems. It is important to note that these values can vary depending on the specific cell type, lipid composition, and experimental conditions.

| Probe Type | Membrane System/Condition | Typical Fluorescence Lifetime (τ) (ns) | Reference(s) |

| Flipper-TR | Giant Unilamellar Vesicles (GUVs) - Liquid Disordered (Ld) | ~2.5 - 3.5 | [15] |

| Flipper-TR | GUVs - Liquid Ordered (Lo) | ~4.0 - 5.5 | [15] |

| Flipper-TR | HeLa Cells - Plasma Membrane (Isotonic) | ~4.5 | [6] |

| ER Flipper-TR | HeLa Cells - Endoplasmic Reticulum | ~3.5 | [6] |

| POPC GUVs | Homogeneous labeling | 3.64 ± 0.03 | [4] |

| Flipper in Ld regions | Lower membrane tension | Shorter lifetime | [4] |

| Flipper in Lo domains | Higher membrane tension | Longer lifetime | [4] |

Experimental Protocols

Staining of Live Cells with Flipper-TR

This protocol is adapted for staining the plasma membrane of live cells.

-

Preparation of Staining Solution:

-

Prepare a stock solution of Flipper-TR in DMSO at a concentration of 1 mM.

-

Dilute the stock solution in a suitable cell culture medium (e.g., DMEM) to a final working concentration of 1-5 µM. It is crucial to vortex the solution well to ensure the hydrophobic probe is dispersed.

-

-

Cell Preparation:

-

Culture cells on a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.

-

-

Staining:

-

Remove the culture medium from the cells.

-

Add the Flipper-TR staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

After incubation, wash the cells twice with fresh, pre-warmed culture medium to remove any excess probe.

-

-

Imaging:

-

Proceed with Fluorescence Lifetime Imaging Microscopy (FLIM) immediately.

-

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is the primary technique for quantifying Flipper probe responses.[10]

-

Microscope Setup:

-

Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) electronics.[16]

-

Excitation: A pulsed laser with an excitation wavelength in the range of 485 nm is typically used for Flipper-TR.

-

Emission: Collect the fluorescence emission in the range of 570-630 nm.

-

-

Image Acquisition:

-

Acquire FLIM data for a sufficient duration to collect enough photons for accurate lifetime determination (typically 60-120 seconds per image).

-

It is important to minimize phototoxicity and photobleaching by using the lowest possible laser power and acquisition time.[4]

-

-

Data Analysis:

-

The acquired FLIM data is typically fitted to a bi-exponential decay model to extract the fluorescence lifetime values.[17]

-

The resulting lifetime information can be displayed as a color-coded image, where different colors represent different lifetime values, providing a spatial map of membrane tension.

-

Flipper Probes in Mechanotransduction and Drug Development

Membrane tension is a critical regulator of numerous signaling pathways involved in mechanotransduction.[18][19] For example, changes in membrane tension can influence the activity of mechanosensitive ion channels, receptor clustering, and the organization of the cytoskeleton.[13][20] By providing a means to visualize and quantify these mechanical changes, Flipper probes are invaluable for dissecting these complex signaling networks.

In the context of drug development, Flipper probes can be utilized to:

-

Screen for compounds that modulate membrane mechanics.

-

Assess the off-target effects of drugs on cell membrane properties.

-

Investigate the role of membrane tension in disease pathology, opening new avenues for therapeutic intervention.

Conclusion and Future Outlook

Flipper probes have revolutionized the study of mechanobiology by providing a non-invasive and quantitative method to measure membrane tension in living cells and tissues.[1][21] The continued development of new Flipper probe variants targeted to specific organelles and with enhanced photophysical properties will further expand their utility.[3][12] As our understanding of the intricate interplay between mechanical forces and cellular function grows, Flipper probes will undoubtedly remain a central tool for researchers and drug developers seeking to navigate the complex landscape of mechanobiology.

References

- 1. Tutorial: fluorescence lifetime microscopy of membrane mechanosensitive Flipper probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Photocleavable Fluorescent Membrane Tension Probes: Fast Release with Spatiotemporal Control in Inner Leaflets of Plasma Membrane, Nuclear Envelope, and Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent Flippers for Mechanosensitive Membrane Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chimia.ch [chimia.ch]

- 13. Pay attention to membrane tension: Mechanobiology of the cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. HydroFlipper membrane tension probes: imaging membrane hydration and mechanical compression simultaneously in living cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05208J [pubs.rsc.org]

- 18. Steps in Mechanotransduction Pathways that Control Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular Mechanotransduction: From Tension to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Understanding Lipid Bilayer Mechanics with Flipper Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the "Flipper" series of fluorescent probes, powerful tools for the real-time investigation of lipid bilayer mechanics in living cells. While the specific term "SupraFlipper 31" yields limited detailed information in current scientific literature, this document focuses on the well-established Flipper probes, such as Flipper-TR® and FliptR, which are at the forefront of mechanobiology research. A brief discussion on the context of "SupraFlippers 31" is also included based on available data.

Introduction to Flipper Probes and Lipid Bilayer Mechanics

The plasma membrane is not a static barrier but a dynamic interface where mechanical forces play a crucial role in cellular processes like motility, endocytosis, and signal transduction.[1] Lipid bilayers exhibit material properties such as tension and viscosity, which are influenced by the packing of lipid molecules.[2][3] Understanding these mechanical properties is essential for deciphering the intricate workings of the cell and for the development of novel therapeutics.

Flipper probes are a class of mechanosensitive fluorescent dyes designed to report on the mechanical state of lipid bilayers.[4] These "fluorogenic" probes become fluorescent only upon insertion into a lipid membrane, minimizing background signal from aqueous environments.[5] Their fluorescence properties, particularly their fluorescence lifetime, are sensitive to changes in the lipid packing and membrane tension, providing a quantitative readout of the mechanical forces at play within the membrane.

Mechanism of Action: The "Fluorescent Flipper"

The core of a Flipper probe consists of two dithienothiophene (DTT) moieties, referred to as "flippers," connected by a single bond that allows them to twist relative to each other. This structure acts as a "push-pull" system, with an electron donor at one end and an electron acceptor at the other.

In a low-tension or disordered lipid environment, the flippers are in a twisted conformation. As membrane tension increases, the lateral pressure from the surrounding lipids forces the flippers into a more planar conformation. This planarization leads to a measurable change in the probe's photophysical properties, most notably an increase in its fluorescence lifetime. This relationship allows for the direct visualization and quantification of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

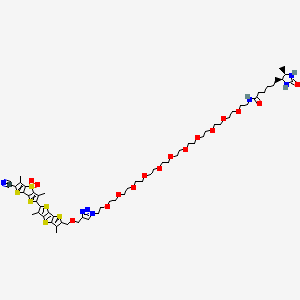

Mechanism of Flipper probes.

Quantitative Data with Flipper Probes

The fluorescence lifetime of Flipper probes provides a quantitative measure of membrane tension. Below is a summary of typical photophysical properties and reported lifetime changes.

| Probe Variant | Excitation (nm) | Emission (nm) | Fluorescence Lifetime (ns) | Key Characteristics & References |

| Flipper-TR® | ~488 | ~600 | 2.8 - 7.0 | Plasma membrane specific, widely used for live-cell imaging. |

| FliptR | ~480 | ~600 | Increases with tension | Reports on lipid packing and tension; lifetime changes are cell-type dependent. |

| ER Flipper-TR® | ~488 | ~600 | 2.8 - 7.0 | Specifically targets the endoplasmic reticulum membrane. |

| Mito Flipper-TR® | ~488 | ~600 | 2.8 - 7.0 | Specifically targets mitochondrial membranes. |

| Lyso Flipper-TR® | ~488 | ~600 | 2.8 - 7.0 | Specifically targets lysosomal membranes. |

| HydroFlippers | N/A | N/A | Reports on both membrane compression and hydration. | Dual-responsive probes for more detailed membrane analysis. |

Note: The exact fluorescence lifetime is dependent on the specific lipid composition and cellular environment. Calibration is recommended for each cell type and experimental condition.

Experimental Protocols

The following provides a general methodology for using Flipper probes to measure membrane tension in live cells using FLIM.

Probe Preparation

-

Stock Solution: Dissolve the Flipper probe in anhydrous DMSO to prepare a 1 mM stock solution.

-

Storage: Store the stock solution at -20°C or below, protected from light and moisture. When stored properly, the solution should be stable for approximately 3 months.

Cell Labeling

-

Working Solution: Dilute the 1 mM stock solution to a final concentration of 0.5 - 2 µM in serum-free cell culture medium. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Replace the cell culture medium with the staining solution and incubate for 15-30 minutes at 37°C.

-

Washing (Optional): For short-term imaging, the probe-containing medium can be replaced with fresh medium. For long-term imaging (>24h), washing is not necessary as the probe is only fluorescent in the membrane.

Fluorescence Lifetime Imaging Microscopy (FLIM)

-

Excitation: Use a pulsed laser for excitation, typically around 488 nm.

-

Emission: Collect the fluorescence emission through a bandpass filter, for example, 600/50 nm.

-

Data Acquisition: Acquire time-correlated single photon counting (TCSPC) data to generate fluorescence lifetime images.

-

Data Analysis: Fit the decay curves to a multi-exponential model to determine the average fluorescence lifetime for each pixel in the image.

General experimental workflow.

SupraFlippers 31: A Note on a Specific Variant

The term "SupraFlippers 31" appears in the context of accessing the secretory pathway. One study describes the use of SupraFlippers bound to streptavidin within vesicles. Upon addition of biotin, the probes are released and traffic from the ER to the Golgi and plasma membrane. This suggests a specialized application for targeted delivery and release of the Flipper probe within the cell. However, detailed technical specifications and broader applications of a probe specifically named "this compound" are not widely available in the current scientific literature. It is likely a highly specialized or newly developed variant of the Flipper probe family.

Applications in Signaling and Drug Development

Changes in lipid bilayer mechanics are increasingly recognized as critical components of cellular signaling cascades. For example, a decrease in plasma membrane tension can trigger the phase separation of PtdIns(4,5)P2, leading to the inactivation of the TORC2 signaling pathway. Flipper probes provide a means to directly visualize these mechanical changes and their downstream consequences.

Conceptual signaling pathway.

For drug development professionals, Flipper probes offer a novel tool to investigate the effects of compounds on the mechanical properties of cell membranes. This can provide insights into a drug's mechanism of action, its potential off-target effects on membrane integrity, and its ability to modulate mechanosensitive signaling pathways.

Conclusion

The Flipper series of fluorescent probes has revolutionized the study of lipid bilayer mechanics, providing researchers with a powerful tool to visualize and quantify membrane tension in living systems. While the specific variant "this compound" remains to be fully characterized in the public domain, the established Flipper probes offer a versatile and robust platform for investigating the role of mechanical forces in a wide range of biological processes. This in-depth guide provides the foundational knowledge for researchers, scientists, and drug development professionals to incorporate these innovative probes into their experimental workflows, paving the way for new discoveries in the exciting field of mechanobiology.

References

- 1. physicsworld.com [physicsworld.com]

- 2. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Flippers for Mechanosensitive Membrane Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Role of Flipper Probes in Studying Cellular Mechanotransduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological and pathological processes, including development, tissue homeostasis, and disease progression. A key parameter in this process is membrane tension, which modulates the function of membrane-associated proteins and influences cellular morphology and behavior. The advent of sophisticated molecular tools has enabled the precise measurement of membrane tension in living cells, providing invaluable insights into the intricate mechanisms of mechanotransduction.

This technical guide focuses on the application of Flipper probes, a class of advanced fluorescent reporters, for the quantitative imaging of membrane tension. While this guide will primarily reference Flipper-TR®, a well-documented and commercially available plasma membrane tension probe, the principles and methodologies described are broadly applicable to other members of the Flipper probe family, including those targeted to specific organelles. We will delve into the core principles of Flipper probes, provide detailed experimental protocols for their use with Fluorescence Lifetime Imaging Microscopy (FLIM), present quantitative data from key experiments, and explore their application in dissecting mechanotransduction signaling pathways.

Core Principles of Flipper Probes

Flipper probes are mechanosensitive fluorescent molecules designed to report on the physical state of lipid bilayers. Their mechanism of action is based on a unique molecular design featuring two twisted dithienothiophene units. In a low-tension or disordered membrane environment, these "flippers" are in a twisted conformation. As membrane tension increases, the lateral pressure exerted by the lipid acyl chains forces the flippers into a more planar conformation. This conformational change from a twisted to a planar state alters the probe's electronic properties, resulting in a measurable change in its fluorescence lifetime.[1][2] Specifically, an increase in membrane tension leads to a longer fluorescence lifetime.[1] This relationship provides a direct and quantitative readout of membrane tension within living cells.

Fluorescence Lifetime Imaging Microscopy (FLIM) is the technique of choice for imaging Flipper probes.[3] FLIM measures the time it takes for a fluorophore to return to its ground state after excitation, a parameter that is independent of probe concentration and excitation intensity, thus offering a robust and quantifiable measurement.[3]

Quantitative Data Presentation

The fluorescence lifetime of Flipper probes is a sensitive indicator of membrane tension and can be used to quantify changes in response to various stimuli. The following tables summarize representative quantitative data from studies using Flipper-TR.

| Cell Type | Condition | Average Fluorescence Lifetime (τ) of Flipper-TR (ns) | Reference |

| HeLa | Isotonic | ~4.5 | |

| HeLa | Hypertonic Shock | Increase | |

| MDCK in tissue | Isotonic | Varies with time | |

| Drosophila ovarian cyst | Differentiating cyst | Higher than undifferentiated |

Table 1: Representative Fluorescence Lifetimes of Flipper-TR in Various Cell Types and Conditions. This table illustrates the typical range of fluorescence lifetimes observed for Flipper-TR and the directional changes upon modulation of membrane tension.

| Cell Line | Organelle | Flipper Probe | Average Fluorescence Lifetime (τ) (ns) | Reference |

| HeLa | Plasma Membrane | Flipper-TR | ~4.5 | |

| HeLa | Endoplasmic Reticulum | ER Flipper-TR | ~3.5 | |

| HeLa | Mitochondria | Mito Flipper-TR | ~3.2 | |

| HeLa | Late Endosomes/Lysosomes | Lyso Flipper-TR | Varies |

Table 2: Fluorescence Lifetimes of Organelle-Specific Flipper Probes. This table highlights the utility of targeted Flipper probes in measuring membrane tension in specific subcellular compartments. The differences in lifetime reflect variations in the lipid environment and tension of these organelles.

Experimental Protocols

Protocol 1: Staining Live Cells with Flipper-TR for Plasma Membrane Tension Imaging

This protocol is optimized for HeLa cells but can be adapted for other adherent cell lines.

Materials:

-

Flipper-TR® probe (e.g., from Spirochrome)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Glass-bottom dishes or coverslips suitable for microscopy

-

HeLa cells (or other cell line of interest)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store the stock solution at -20°C.

-

Staining Solution Preparation: Dilute the 1 mM Flipper-TR stock solution to a final concentration of 1-2 µM in pre-warmed cell culture medium. The optimal concentration may need to be determined empirically for different cell types.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the Flipper-TR staining solution.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 15-30 minutes.

-

Washing (Optional): The probe is only fluorescent in the membrane, so washing is not strictly necessary. However, for long-term imaging, the staining solution can be replaced with fresh culture medium to minimize potential long-term effects of the probe in the medium.

-

Imaging: The cells are now ready for FLIM imaging.

Protocol 2: Fluorescence Lifetime Imaging Microscopy (FLIM) of Flipper-TR

Instrumentation:

-

A confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or other FLIM detection system.

Imaging Parameters:

-

Excitation: Use a pulsed laser at 488 nm.

-

Emission: Collect the fluorescence signal using a bandpass filter of 575-625 nm.

-

Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching.

-

Acquisition Time: Acquire data until a sufficient number of photons per pixel is collected to ensure accurate lifetime fitting (typically >100 photons per pixel).

-

Data Analysis: Fit the fluorescence decay data using a bi-exponential decay model. The longer lifetime component (τ2) is typically used to report on membrane tension.

Signaling Pathways and Mechanotransduction

Changes in plasma membrane tension, as measured by Flipper probes, are intimately linked to various cellular signaling pathways that govern mechanotransduction.

Experimental Workflow for Investigating Mechanotransduction

The following workflow illustrates how Flipper probes can be integrated into studies of cellular mechanotransduction.

Caption: Experimental workflow for correlating membrane tension with signaling events.

Key Signaling Pathways Influenced by Membrane Tension

Membrane tension can directly or indirectly influence the activity of several key signaling pathways.

-

Integrin and Focal Adhesion Kinase (FAK) Signaling: Integrins, transmembrane receptors that connect the extracellular matrix to the cytoskeleton, are primary mechanosensors. Changes in membrane tension can alter integrin clustering and activation, subsequently modulating the activity of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and proliferation.

-

RhoA/ROCK Pathway: The Rho family of small GTPases, particularly RhoA and its downstream effector ROCK, are central regulators of cytoskeletal contractility. Membrane tension can influence RhoA activity, creating a feedback loop that controls the mechanical state of the cell.

-

YAP/TAZ Pathway: The Hippo signaling pathway effectors, YAP and TAZ, are transcriptional co-activators that play a crucial role in mechanotransduction by shuttling between the cytoplasm and the nucleus in response to mechanical cues. Changes in cytoskeletal tension, which are linked to membrane tension, are known to regulate YAP/TAZ localization and activity.

-

Mechanosensitive Ion Channels: Ion channels such as Piezo and TRP channels are gated by mechanical forces, including changes in membrane tension. Their activation leads to ion fluxes that can trigger downstream signaling cascades.

Caption: Key mechanotransduction pathways influenced by membrane tension.

Conclusion

Flipper probes, in conjunction with FLIM, have emerged as indispensable tools for the quantitative analysis of membrane tension in living cells. Their ability to provide a direct and sensitive readout of this critical biophysical parameter has significantly advanced our understanding of cellular mechanotransduction. By enabling the correlation of membrane tension with the activation of specific signaling pathways, these probes are paving the way for new discoveries in fundamental cell biology and offering novel avenues for therapeutic intervention in diseases where mechanotransduction plays a pivotal role. This guide provides a foundational framework for researchers to incorporate Flipper probes into their experimental repertoire, empowering them to explore the intricate interplay between mechanical forces and cellular function.

References

- 1. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Membrane Tension using Flipper-TR®

Note on "SupraFlipper 31": The specific probe "this compound" is not found in the current scientific literature or commercial catalogues. The following application notes and protocols are based on the well-characterized and commercially available membrane tension probe, Flipper-TR® , which is likely the intended subject of interest given the nomenclature.

Introduction: Visualizing Membrane Tension in Live Cells

Cellular membranes are dynamic structures that are constantly remodeled during essential processes such as cell migration, division, and endocytosis.[1][2][3] Membrane tension is a critical physical parameter that governs these processes.[2][3] Flipper-TR® is a fluorescent probe designed for the real-time visualization of membrane tension in living cells.[4] It belongs to a class of molecules known as "flippers" which are mechanosensitive.[4][5]

The probe spontaneously inserts into the plasma membrane of living cells.[4][5][6] Its fluorescence properties are sensitive to the physical state of the lipid bilayer.[5][7] Specifically, the fluorescence lifetime of Flipper-TR® changes in response to variations in membrane tension.[1][6][7] In a relaxed membrane, the probe is in a twisted conformation.[6] As membrane tension increases, the lipids in the membrane become more ordered, which in turn causes the probe to adopt a more planar conformation.[6][7] This planarization leads to an increase in the fluorescence lifetime of the probe.[1][6][7] This relationship allows for the quantitative mapping of membrane tension across the cell membrane using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][7][8]

Quantitative Data Summary

The following table summarizes the key photophysical properties and recommended experimental parameters for Flipper-TR®.

| Parameter | Value | Reference |

| Excitation Wavelength (λabs) | ~480 nm (compatible with 488 nm laser) | [4][5] |

| Emission Wavelength (λfl) | ~600 nm (collect between 575-625 nm) | [4][5] |

| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO) | [4][5] |

| Fluorescence Lifetime (τ) | 2.8 - 7 ns | [4][5] |

| Recommended Stock Solution | 1 mM in anhydrous DMSO | [5] |

| Recommended Staining Concentration | 0.5 - 1 µM in culture medium | [4][5] |

| Incubation Time | 15 - 30 minutes | Not explicitly stated, but typical for live-cell stains |

Experimental Protocols

This section provides a detailed methodology for the use of Flipper-TR® in live-cell imaging experiments.

Reagent Preparation

-

Prepare 1 mM Stock Solution:

-

Allow the vial of Flipper-TR® to warm to room temperature before opening.[5]

-

Dissolve the contents of one vial (50 nmol) in 50 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to obtain a 1 mM stock solution.[5]

-

Store the stock solution at -20°C or below, protected from light.[5] When stored properly, the solution should be stable for approximately 3 months.[5]

Caution: DMSO is known to facilitate the entry of organic molecules into tissues. Handle with appropriate care.[5]

-

Cell Preparation and Staining

This protocol is optimized for mammalian cells grown in culture. Optimal conditions may vary depending on the cell type and should be determined empirically.[5]

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency.

-

Prepare Staining Solution:

-

Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 0.5 - 1 µM in your standard cell culture medium.[4][5]

-

Note: The presence of fetal calf serum (FCS) may reduce labeling efficiency. If the signal is low, consider using a serum-free medium for the staining period or increasing the probe concentration up to 2 µM.[5]

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the Flipper-TR® staining solution to the cells and incubate for 15-30 minutes at your standard culture conditions (e.g., 37°C, 5% CO₂).

-

After incubation, wash the cells twice with fresh, pre-warmed culture medium to remove any unbound probe.

-

The cells are now ready for imaging. It is recommended to image the cells in a suitable live-cell imaging buffer or medium.

-

Live-Cell Imaging

Flipper-TR® is designed to be imaged using Fluorescence Lifetime Imaging Microscopy (FLIM) to quantify membrane tension.

-

Microscope Setup:

-

Image Acquisition:

-

Locate the stained cells using standard epifluorescence. Flipper-TR® is only fluorescent when inserted into a lipid membrane.[5]

-

Acquire FLIM data according to the instrument's operating procedures. Ensure sufficient photon counts are collected for accurate lifetime determination.

-

It is crucial to maintain a stable temperature and physiological conditions for the cells throughout the imaging experiment.

-

Data Analysis

-

Fluorescence Lifetime Calculation:

-

Analyze the acquired FLIM data using appropriate software (e.g., PicoQuant SymPhoTime, Becker & Hickl SPCM).

-

Fit the fluorescence decay curves to a multi-exponential model to determine the average fluorescence lifetime for each pixel.

-

-

Data Interpretation:

-

Generate a fluorescence lifetime map of the cell, where the color of each pixel represents the calculated lifetime.

-

Higher fluorescence lifetime values correspond to higher membrane tension.[1][6][7]

-

Changes in membrane tension due to experimental treatments (e.g., osmotic shock, drug addition) can be quantified by comparing the fluorescence lifetimes before and after the treatment.[8]

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a live-cell membrane tension imaging experiment using Flipper-TR®.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mmc-series.org.uk [mmc-series.org.uk]

- 3. Ratiometric Fluorescence Probes for In Situ Imaging of Membrane Tension in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 5. spirochrome.com [spirochrome.com]

- 6. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Membrane Tension Imaging and IL-31 Signaling

This document provides detailed application notes and protocols for two distinct but important areas of cell biology research: the use of the Flipper-TR probe for measuring membrane tension via Fluorescence Lifetime Imaging Microscopy (FLIM), and the signaling pathways of Interleukin-31 (IL-31), a key cytokine in inflammation and pruritus.

Section 1: Flipper-TR Protocol for FLIM Microscopy

Introduction: Flipper-TR is a fluorescent membrane probe specifically designed to measure changes in membrane tension by reporting on the lipid packing of the cell membrane. Its fluorescence lifetime is sensitive to the physical state of the lipid bilayer, making it a powerful tool for investigating cellular processes involving membrane dynamics, such as cell migration, division, and mechanotransduction.[1]

Experimental Protocol: Measuring Membrane Tension with Flipper-TR and FLIM

This protocol outlines the steps for staining live cells with Flipper-TR and subsequent imaging using Time-Correlated Single Photon Counting (TCSPC) FLIM.

Materials:

-

Flipper-TR probe

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Live-cell imaging medium

-

Cells of interest cultured on appropriate imaging dishes (e.g., glass-bottom dishes)

-

Pulsed laser source (e.g., 488 nm)

-

TCSPC FLIM system

-

Pulse picker (recommended)

-

Objective lens suitable for live-cell imaging (e.g., 60x water immersion)

Procedure:

-

Probe Preparation: Prepare a stock solution of Flipper-TR in DMSO. The exact concentration may vary, so refer to the manufacturer's guidelines.

-

Cell Staining:

-

Culture cells to the desired confluency on imaging dishes.

-

Dilute the Flipper-TR stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically in the nanomolar to low micromolar range).

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the Flipper-TR staining solution to the cells and incubate under appropriate cell culture conditions. Incubation times can range from 15 to 30 minutes.

-

-

FLIM Imaging:

-

Transfer the stained cells to the FLIM microscope.

-

Use a pulsed laser for excitation, typically around 488 nm.[1] To accommodate the fluorescence lifetime of Flipper-TR, it is recommended to use a pulse picker to reduce the laser repetition rate to 20 MHz (50-nanosecond interval).[1]

-

Set the emission bandpass filter to capture the Flipper-TR fluorescence, for example, 600/50 nm.[1]

-

Acquire FLIM data using a TCSPC system. Ensure sufficient photon counts are collected for accurate lifetime analysis.

-

-

Data Analysis:

-

Analyze the acquired FLIM data to determine the fluorescence lifetime of Flipper-TR. Several methods can be employed, including multi-exponential reconvolution fitting, tail fitting, mean photon arrival time, and phasor analysis.[1]

-

Changes in the fluorescence lifetime of Flipper-TR correlate with changes in membrane lipid packing and thus membrane tension. An increase in lifetime generally indicates higher lipid packing and increased membrane tension.[1]

-

Quantitative Data Summary

| Parameter | Typical Value/Range | Reference |

| Excitation Wavelength | ~488 nm | [1] |

| Emission Filter | 600/50 nm | [1] |

| Laser Repetition Rate | 20 MHz (with pulse picker) | [1] |

| Flipper-TR Lifetime | Varies with membrane tension | [1] |

Experimental Workflow Diagram

Section 2: IL-31 Signaling Pathway

Introduction: Interleukin-31 (IL-31) is a cytokine belonging to the IL-6 family that plays a significant role in pruritic skin disorders and other chronic inflammatory diseases.[2] It is produced by various immune cells, including activated Th2 cells, and exerts its effects by signaling through a heterodimeric receptor complex.[2]

IL-31 Receptor and Downstream Signaling

IL-31 signals through a receptor complex composed of the IL-31 receptor alpha (IL-31RA) and the oncostatin M receptor beta (OSMRβ).[2][3] The initial binding of IL-31 to IL-31RA facilitates the recruitment of OSMRβ to form a high-affinity ternary complex.[2] This receptor activation triggers several downstream signaling cascades, primarily the JAK/STAT, PI3K/Akt, and MAPK pathways.[3][4][5]

Key Signaling Pathways:

-

JAK/STAT Pathway: Upon receptor activation, Janus kinases (JAK1 and JAK2) associated with the receptor subunits are activated.[3] These kinases then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5, and to a lesser extent STAT1.[3][4] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.

-

PI3K/Akt Pathway: The activated IL-31 receptor complex can also initiate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.[2][3]

-

MAPK Pathway: The Ras-MAPK pathway, including p38 and JNK MAPK, is another important downstream cascade activated by IL-31 signaling, contributing to inflammatory responses.[2]

IL-31 Signaling Pathway Diagram

References

Applications of SupraFlipper Probes in Elucidating the Mechanics of Endocytosis

Introduction

Endocytosis, the process by which cells internalize molecules and particles, is fundamentally linked to the physical properties of the cell membrane. Membrane tension, a key regulator of this process, has been challenging to measure in living cells. The advent of mechanosensitive fluorescent probes, particularly the SupraFlipper series, has provided researchers with powerful tools to investigate the intricate relationship between membrane mechanics and endocytic machinery. This document provides detailed application notes and protocols for utilizing SupraFlipper probes in the study of endocytosis, targeted at researchers, scientists, and professionals in drug development. While the specific designation "SupraFlipper 31" was not identified in available literature, this document focuses on the well-characterized SupraFlipper and Flipper-TR family of probes.

SupraFlipper probes are a class of fluorescent molecules that report on the lipid order and tension of cellular membranes. Their fluorescence lifetime is sensitive to the packing of lipid molecules; an increase in membrane tension leads to a more ordered lipid environment, which in turn alters the probe's fluorescence lifetime. This property allows for the real-time, quantitative imaging of membrane tension dynamics during cellular processes like endocytosis.[1][2][3]

Principle of SupraFlipper Probes

SupraFlipper probes consist of a mechanophore unit, typically two twisted dithienothiophenes, which exhibits a planarization-deplanarization equilibrium within the lipid bilayer. The degree of twisting is influenced by the lateral pressure exerted by the surrounding lipids. In a more ordered membrane (higher tension), the probe is more planar, leading to a longer fluorescence lifetime. Conversely, in a disordered membrane (lower tension), the probe is more twisted, resulting in a shorter fluorescence lifetime. This change in fluorescence lifetime can be accurately measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][4]

Key Applications in Endocytosis Research

Monitoring Plasma Membrane Tension During Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) involves the assembly of a clathrin coat on the inner leaflet of the plasma membrane, which drives the formation of a vesicle. This process is known to be inhibited by increased membrane tension.[1] SupraFlipper probes can be used to visualize and quantify the changes in plasma membrane tension at sites of clathrin pit formation and vesicle budding.

Investigating the Role of Membrane Tension in Different Endocytic Pathways

Cells utilize various endocytic pathways, including macropinocytosis and caveolae-mediated endocytosis, each with distinct membrane remodeling requirements. SupraFlipper probes can be employed to compare the membrane tension dynamics associated with these different pathways, providing insights into their distinct regulatory mechanisms.

Screening for Drugs that Modulate Endocytosis via Membrane Tension

As membrane tension is a critical regulator of endocytosis, it represents a potential target for therapeutic intervention. SupraFlipper probes can be used in high-content screening assays to identify compounds that alter membrane tension and consequently modulate the rate of endocytosis of specific cargos, such as therapeutic nanoparticles or viruses.

Studying Endosomal Maturation

Specialized SupraFlipper probes, such as the Early Endosome Flipper (EE Flipper), have been developed to target specific organelles within the endocytic pathway.[3][5] These probes allow for the investigation of membrane tension in early endosomes, shedding light on the mechanics of endosomal sorting and maturation.

Quantitative Data Summary

The following table summarizes typical fluorescence lifetime changes observed with Flipper probes in response to altered membrane tension. Note that absolute lifetime values can vary depending on the specific probe, cell type, and imaging system. The key parameter is the change in lifetime.

| Condition | Typical Fluorescence Lifetime (ns) | Interpretation | Reference |

| Control (Basal Tension) | 2.5 - 4.0 | Normal membrane tension | [1][2] |

| Increased Tension (e.g., osmotic stress) | 4.0 - 7.0 | Increased lipid packing | [1][2] |

| Decreased Tension (e.g., myosin inhibition) | < 2.5 | Decreased lipid packing | [2] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Plasma Membrane Tension During Endocytosis

Objective: To visualize and quantify changes in plasma membrane tension in real-time during endocytosis.

Materials:

-

Flipper-TR® probe (commercially available)[4]

-

Live-cell imaging medium

-

Cells of interest (e.g., HeLa, MDCK) cultured on glass-bottom dishes

-

Fluorescence Lifetime Imaging Microscope (FLIM) system equipped with a 488 nm pulsed laser and appropriate emission filters (e.g., 575-625 nm)[4]

-

Optional: Fluorescently tagged endocytic cargo (e.g., transferrin-Alexa Fluor 568)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes to reach 60-80% confluency on the day of imaging.

-

Probe Loading:

-

Prepare a 1 µM working solution of Flipper-TR® in live-cell imaging medium.

-

Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

-

Incubate the cells with the Flipper-TR® working solution for 15-30 minutes at 37°C.

-

-

Washing: Wash the cells twice with pre-warmed imaging medium to remove excess probe.

-

Imaging:

-

Place the dish on the FLIM microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

-

Identify a field of view with healthy, well-adhered cells.

-

Acquire FLIM images using the 488 nm laser for excitation and collect emission in the 575-625 nm range.[4]

-

If using a fluorescent cargo, acquire images in the appropriate channel.

-

-

Inducing Endocytosis (Optional):

-

To observe dynamic changes, add the fluorescently tagged endocytic cargo to the imaging medium and acquire a time-lapse series of FLIM images.

-

-

Data Analysis:

-

Analyze the FLIM data to generate fluorescence lifetime maps of the plasma membrane.

-

Quantify the average fluorescence lifetime and its distribution across the plasma membrane.

-

Correlate changes in fluorescence lifetime with the localization of endocytic events (if a fluorescent cargo is used).

-

Visualizations

Caption: Experimental workflow for monitoring membrane tension during endocytosis.

Caption: Relationship between membrane tension, probe state, and endocytosis.

References

- 1. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 5. Fluorescent Membrane Tension Probes for Early Endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Plasma Membrane Tension with SupraFlipper 31: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring plasma membrane tension in live cells using the mechanosensitive fluorescent probe, SupraFlipper 31. These guidelines are intended for researchers in cell biology, biophysics, and drug development who are interested in quantifying the mechanical state of the plasma membrane and its role in various cellular processes.

Introduction to this compound and Plasma Membrane Tension

The plasma membrane is a dynamic interface that is constantly under mechanical stress. This "plasma membrane tension" is a critical regulator of a multitude of cellular functions, including cell migration, endocytosis, exocytosis, and signal transduction.[1][2] this compound is a member of the "Flipper" series of fluorescent probes specifically designed to measure membrane tension.[3]

The probe's mechanism relies on the planarization of its molecular structure in response to increased lipid packing density, which is influenced by membrane tension. In a relaxed membrane with lower tension, the this compound molecule is more twisted, resulting in a shorter fluorescence lifetime. Conversely, in a tense membrane with tightly packed lipids, the molecule becomes more planar, leading to a longer fluorescence lifetime.[4][5] This change in fluorescence lifetime can be quantitatively measured using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a direct readout of plasma membrane tension.

Data Presentation: Quantitative Analysis of Membrane Tension

The fluorescence lifetime of SupraFlipper probes is the primary quantitative output for measuring plasma membrane tension. Below are tables summarizing typical fluorescence lifetime values obtained in various cell lines and under different experimental conditions, compiled from studies using Flipper probes.

Table 1: Baseline Fluorescence Lifetimes of Flipper Probes in Different Cell Lines

| Cell Line | Probe | Average Fluorescence Lifetime (ns) | Key Observations |

| HeLa | Flipper-TR | ~4.5 | Baseline tension in a standard cancer cell line. |

| RPE1 | Flipper-TR | 5.4 ± 0.2 (non-confluent) to 5.5 ± 0.1 (confluent) | Lifetime can be influenced by cell confluency. |

| HFF-1 | Flipper-TR | ~3.5 - 5.5 (correlated with osmotic pressure) | Demonstrates the dynamic range of the probe. |

| MDCK | FliptR | Variable, calibration curve generated | Highlights the necessity for cell-type-specific calibration. |